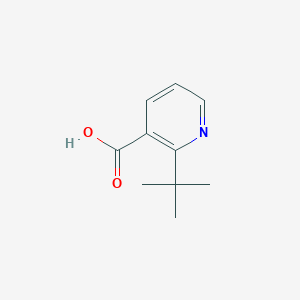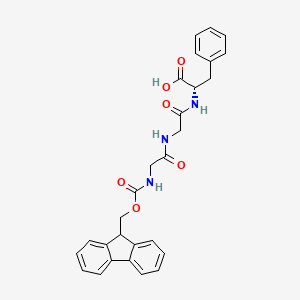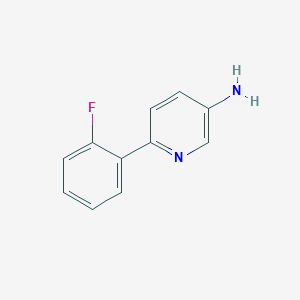
2-tert-Butyldimethylsilyloxyphenethyl alcohol
Vue d'ensemble
Description
2-tert-Butyldimethylsilyloxyphenethyl alcohol is an organic compound. It is a type of alcohol where a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . The exact properties and uses of this specific compound are not widely documented in the sources available.
Molecular Structure Analysis
The molecular structure of alcohols is characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. In the case of this compound, it likely has a complex structure involving multiple carbon, hydrogen, and oxygen atoms, as well as a silicon atom . The exact structure is not specified in the available sources.Chemical Reactions Analysis
Alcohols undergo a range of chemical reactions, primarily at the functional group. Two major types of reactions are dehydration and oxidation . In dehydration, an alcohol can form an alkene and water. In oxidation, alcohols can produce aldehydes and ketones, which upon further oxidation give carboxylic acids . The specific reactions that this compound undergoes are not detailed in the available sources.Physical And Chemical Properties Analysis
Alcohols have distinctive physical and chemical properties due to the presence of the hydroxyl group. They generally have higher boiling points compared to other hydrocarbons of equal molecular masses, and their solubility in water decreases as the length of the hydrocarbon chain increases . The specific physical and chemical properties of this compound are not detailed in the available sources.Mécanisme D'action
The mechanism of action of 2-tert-Butyldimethylsilyloxyphenethyl alcohol is not well understood. However, it is believed to act as a protecting group for hydroxyl groups in organic synthesis. It may also act as a precursor for the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-tert-Butyldimethylsilyloxyphenethyl alcohol in laboratory experiments is its ability to protect hydroxyl groups during organic synthesis. This can lead to higher yields and purer products. Additionally, it can be used as a precursor for the synthesis of biologically active compounds. However, one limitation of using this compound is that it may not be suitable for all types of organic synthesis reactions.
Orientations Futures
There are several future directions for the use of 2-tert-Butyldimethylsilyloxyphenethyl alcohol in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. Additionally, it may be used in the development of new methods for protecting hydroxyl groups during organic synthesis. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a versatile molecule that has a range of applications in scientific research. It is commonly used as a protecting group for hydroxyl groups in organic synthesis and can be used as a precursor for the synthesis of biologically active compounds. While there is limited information available on its biochemical and physiological effects, it is generally considered safe for use in laboratory experiments. Further research is needed to fully understand the potential applications of this compound in scientific research.
Applications De Recherche Scientifique
2-tert-Butyldimethylsilyloxyphenethyl alcohol has a wide range of applications in scientific research. It is commonly used as a protecting group for hydroxyl groups in organic synthesis. It can also be used as a precursor for the synthesis of various biologically active compounds, such as neurotransmitters and hormones. Additionally, this compound has been used in the development of new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9,15H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHJAFDVOCFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)





![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)

